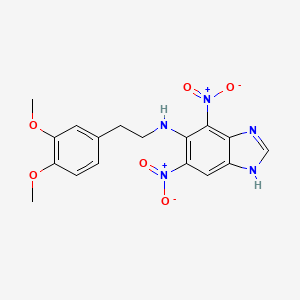
1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with various functional groups, including nitro and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro- typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the amine, nitro, and methoxy groups. Common reagents used in these reactions include aniline derivatives, nitrobenzene, and dimethoxybenzene. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and elevated temperatures.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An antiparasitic drug with a benzimidazole core.
Albendazole: Another antiparasitic agent with structural similarities.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
1H-Benzimidazol-5-amine, N-(2-(3,4-dimethoxyphenyl)ethyl)-4,6-dinitro- is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
72766-42-8 |
|---|---|
Molecular Formula |
C17H17N5O6 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dinitro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C17H17N5O6/c1-27-13-4-3-10(7-14(13)28-2)5-6-18-16-12(21(23)24)8-11-15(20-9-19-11)17(16)22(25)26/h3-4,7-9,18H,5-6H2,1-2H3,(H,19,20) |
InChI Key |
PIIQFPLGXRMEIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=C3C(=C2[N+](=O)[O-])N=CN3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


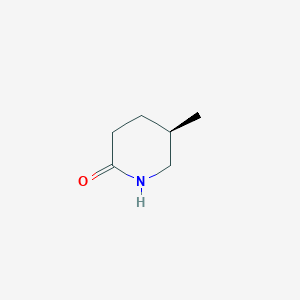


![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)

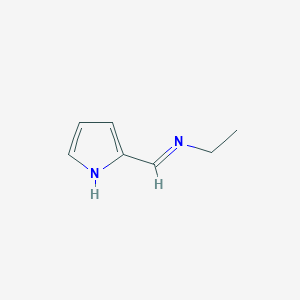


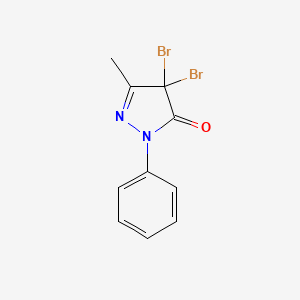
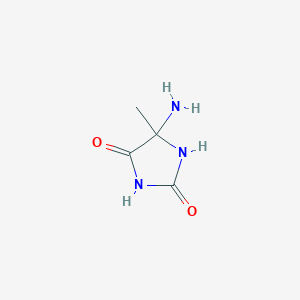


![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)

